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Compound of Interest

Compound Name: 4,4'-Diamino-2-methylazobenzene

Cat. No.: B1605504

For Immediate Release

This technical guide provides an in-depth overview of the spectral data for the compound 4,4'-
Diamino-2-methylazobenzene (CAS No: 43151-99-1). The information is intended for
researchers, scientists, and professionals in the field of drug development and materials
science, offering a centralized resource for its spectroscopic characterization.

Introduction

4,4'-Diamino-2-methylazobenzene is an aromatic azo compound characterized by the
presence of two amino groups and a methyl group attached to the azobenzene core.[1] Its
structure, featuring the photochromic azo group and reactive amino functionalities, makes it a
molecule of interest in dye chemistry and materials science.[1] Understanding its spectral
properties is crucial for its identification, purity assessment, and the prediction of its behavior in
various applications. This guide summarizes its Ultraviolet-Visible (UV-Vis), Infrared (IR), and
Nuclear Magnetic Resonance (NMR) spectral data.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4,4'-Diamino-2-methylazobenzene.

Table 1: UV-Vis Spectral Data
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While specific experimental Amax values for 4,4'-Diamino-2-methylazobenzene are not
readily available in the cited literature, the UV-Vis spectra of aminoazobenzene dyes are well-
characterized. They typically exhibit two characteristic absorption bands: a high-intensity 1t — 1t*
transition and a lower-intensity n - 1t* transition. The positions of these bands are sensitive to
solvent polarity and substitution on the aromatic rings. For similar aminoazobenzene dyes, the
following absorption maxima are typical:

o Typical Amax Molar Absorptivity
Transition Solvent System
Range (hm) (€)
TT-TI 380 - 420 High Ethanol, DMSO
n-Tt > 450 Low Non-polar solvents

Note: The exact Amax values for 4,4'-Diamino-2-methylazobenzene may vary depending on
the solvent and experimental conditions.

Table 2: Infrared (IR) Spectral Data

The IR spectrum of 4,4'-Diamino-2-methylazobenzene would be expected to show
characteristic absorption bands corresponding to its functional groups. Based on the analysis
of similar aromatic amines and azo compounds, the following peaks can be anticipated:

Wavenumber (cm~12) Vibration Mode Functional Group
3450 - 3300 N-H stretching Primary Amine (-NH2)
3080 - 3010 C-H stretching Aromatic Ring

2960 - 2850 C-H stretching Methyl Group (-CHs3)
1620 - 1580 N=N stretching Azo Group

1600 - 1450 C=C stretching Aromatic Ring

1330 - 1250 C-N stretching Aromatic Amine
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Table 3: Nuclear Magnetic Resonance (NMR) Spectral
Data

The 'H NMR spectrum of 4,4'-Diamino-2-methylazobenzene has been reported in the
literature.[1] The 13C NMR data is inferred from the analysis of closely related structures and
predictive models.

1H NMR Data (400 MHz, DMSO-ds)[1]

Chemical Shift (6,

Multiplicity Integration Assignment
pPpm)
_ Aromatic H (meta to

7.25 Singlet 2H

NH2)

Aromatic H (ortho to
6.82 Doublet 2H

NH2)
5.10 Broad 4H NH:z (exchangeable)
2.35 Singlet 3H CHs (ortho to azo)

Predicted 3C NMR Data

Chemical Shift (6, ppm) Assignment

150 - 145 Aromatic C-N (azo)
148 - 140 Aromatic C-NH:z
130 - 110 Aromatic C-H
125-120 Aromatic C-CHs
~20 -CHs

Note: Predicted 13C NMR values are estimates based on the analysis of similar compounds and
may not represent exact experimental values.
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Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectral data presented above.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of an azo dye like 4,4'-Diamino-2-methylazobenzene is
typically recorded using a dual-beam spectrophotometer.

o Sample Preparation: A dilute solution of the compound is prepared in a suitable spectral
grade solvent (e.g., ethanol, methanol, or DMSO) to an approximate concentration of 5 x
10-3 M.[2]

 Instrument Setup: The spectrophotometer is calibrated using a reference cuvette containing
the pure solvent.

o Data Acquisition: The absorption spectrum is recorded over a wavelength range of 250-700
nm at room temperature.[2] The data is plotted as absorbance versus wavelength to identify
the absorption maxima (Amax).

Infrared (IR) Spectroscopy

For a solid compound like 4,4'-Diamino-2-methylazobenzene, the IR spectrum is commonly
obtained using the thin solid film or KBr pellet method with a Fourier Transform Infrared (FTIR)
spectrometer.

o Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (around 50
mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[3] A drop of this
solution is placed on a salt plate (e.g., NaCl or KBr).[3] The solvent is allowed to evaporate,
leaving a thin film of the compound on the plate.[3]

o Data Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer. The
spectrum is typically recorded from 4000 to 400 cm~* with a resolution of 4 cm~1,

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectra are recorded on a high-field NMR spectrometer to elucidate the structure of the

molecule.

o Sample Preparation: For tH NMR, approximately 5-20 mg of the sample is dissolved in about
0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI3).[4] For 33C NMR, a higher
concentration (2050 mg) may be required.[4] Tetramethylsilane (TMS) is often added as an

internal standard.

o Data Acquisition: The sample solution is transferred to a 5 mm NMR tube. The spectrometer

is tuned to the appropriate frequency for the nucleus being observed (*H or 13C). The

spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise

ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4,4'-Diamino-2-methylazobenzene | 43151-99-1 | Benchchem [benchchem.com]

2. A detailed UV-Vis spectral investigation of six azo dyes derived from benzoic- and
cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

o 3. orgchemboulder.com [orgchemboulder.com]
e 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 4,4'-Diamino-2-
methylazobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605504+#spectral-data-for-4-4-diamino-2-
methylazobenzene-uv-vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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